Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a condensation reaction between an appropriate o-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Amino and Ester Groups: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The ester groups can be introduced through esterification reactions using butanol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its phenoxazine core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxazine core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid bis[1-[10,13-dimethyl-2,5,8,11,14-pentaoxo-3,9-di(propan-2-yl)-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-6-yl]ethyl] ester
- Actinomycin D
Uniqueness
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is unique due to its specific combination of functional groups and its phenoxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic effects.
Properties
CAS No. |
13397-16-5 |
---|---|
Molecular Formula |
C24H28N2O6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-5-7-11-30-23(28)15-10-9-13(3)21-18(15)26-19-16(24(29)31-12-8-6-2)17(25)20(27)14(4)22(19)32-21/h9-10H,5-8,11-12,25H2,1-4H3 |
InChI Key |
RKUBGKKVMXERRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)OCCCC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.